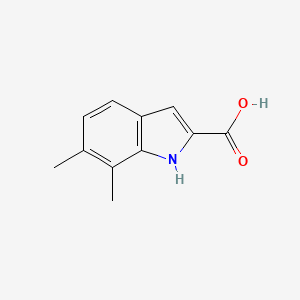

6,7-dimethyl-1H-indole-2-carboxylic Acid

Description

Propriétés

IUPAC Name |

6,7-dimethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-3-4-8-5-9(11(13)14)12-10(8)7(6)2/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOAURXJFUQILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Pathway

This synthetic route involves a Knoevenagel condensation between a substituted benzaldehyde and an azidoacetate, followed by thermolytic cyclization of the resulting azidocinnamate intermediate. For the synthesis of 6,7-dimethyl-1H-indole-2-carboxylic acid, 3,4-dimethylbenzaldehyde serves as the optimal starting material to ensure correct positioning of the methyl groups in the final product.

Optimized Procedure

Based on adaptations of procedures reported in literature, the optimized synthesis involves:

- Knoevenagel Condensation : Reaction of 3,4-dimethylbenzaldehyde with methyl or ethyl 2-azidoacetate in the presence of sodium methoxide at controlled temperature conditions (-20°C for 30 minutes, then -5 to 0°C for 6-19 hours)

- Thermolytic Cyclization : The resultant azidocinnamate undergoes thermolysis in dilute, anhydrous xylene (approximately 40 mM concentration) at reflux temperature for 30 minutes to form the indole ring system

- Ester Hydrolysis : Hydrolysis of the ester functionality with sodium hydroxide (typically 3N) in ethanol under reflux conditions for 2 hours to yield the carboxylic acid

The Knoevenagel condensation step appears particularly sensitive to reaction conditions. Research indicates that when the molar ratio of reactants (benzaldehyde:azidoacetate:methoxide) is adjusted to 1:3:3, the yield ranges from 58% to 74% for the azidocinnamate intermediates. Increasing this ratio to 1:10:10 can further improve yields to 93% in some cases.

Leimgruber-Batcho Indole Synthesis

An alternative approach for preparing this compound involves the Leimgruber-Batcho indole synthesis pathway.

Synthetic Procedure

This method typically proceeds through:

- Initial Condensation : Reaction of an appropriately substituted o-nitrotoluene derivative with a formamide acetal

- Reductive Cyclization : Reduction of the nitro group and subsequent cyclization to form the indole core

- Carboxylation : Introduction of the carboxylic acid functionality at the 2-position through lithiation followed by carboxylation with carbon dioxide

For this compound specifically, the synthesis would require 4,5-dimethyl-2-nitrotoluene as the starting material to achieve the correct substitution pattern in the final product.

Direct Carboxylation Approaches

Direct carboxylation of 6,7-dimethylindole represents another viable synthetic route.

Metalation-Carboxylation Sequence

This approach involves:

- Protection of Indole Nitrogen : Treatment of 6,7-dimethylindole with an appropriate protecting group (e.g., N-Boc)

- Metalation : Selective metalation at the C-2 position using strong bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP)

- Carboxylation : Treatment with carbon dioxide followed by acidic workup

- Deprotection : Removal of the protecting group to yield the desired carboxylic acid

The metalation step typically requires low temperatures (-78°C) and anhydrous conditions to ensure selectivity for the 2-position.

Fischer Indole Synthesis with Subsequent Functionalization

The classical Fischer indole synthesis can be employed with appropriate modifications to prepare this compound.

Comparative Analysis of Preparation Methods

Each synthetic approach offers distinct advantages and limitations for the preparation of this compound. Table 1 provides a comparative analysis of these methods based on available data and extrapolated parameters.

Table 1. Comparison of Synthetic Methods for this compound

| Method | Key Advantages | Limitations | Estimated Overall Yield* | Reaction Conditions | Scalability |

|---|---|---|---|---|---|

| Hemetsberger-Knittel | Direct access to 2-carboxylate; High regioselectivity | Azide handling hazards; Temperature sensitivity | 55-70% | -20°C to reflux temperature; Multiple steps | Medium-High |

| Leimgruber-Batcho | Well-established procedure; Suitable for various substrates | Multiple steps; Requires precise control of lithiation | 40-60% | Variable temperatures; Anhydrous conditions required | Medium |

| Direct Carboxylation | Fewer steps; Direct functionalization | Requires protection/deprotection; Sensitive to moisture | 35-50% | Low temperature (-78°C); Anhydrous conditions | Low-Medium |

| Fischer Synthesis | Readily available starting materials; Well-documented | Less regioselective; May require separation of isomers | 30-45% | Acidic conditions; Reflux temperatures | High |

*Estimated yields based on similar indole derivatives reported in literature

Optimization Strategies for Improved Synthesis

Reaction Parameter Optimization

Research indicates several critical parameters that significantly impact the efficiency of synthesizing this compound:

- Temperature Control : For the Hemetsberger-Knittel approach, maintaining precise temperature ranges during the Knoevenagel condensation (-20°C initially, then -5 to 0°C) maximizes yield and minimizes side reactions

- Concentration Effects : Dilute conditions (approximately 40 mM) during thermolytic cyclization have been shown to improve yields significantly (88.6-94.6%)

- Solvent Selection : Anhydrous xylene typically provides superior results compared to toluene or tetrahydrofuran for the thermolysis step

- Catalyst Exploration : For certain steps, catalysts such as iron(II) triflate have been investigated to facilitate indole ring formation, though results vary by substrate

Purification Techniques

Efficient purification of this compound is essential for obtaining high-purity material:

- Recrystallization : Typically performed from appropriate solvent mixtures

- Column Chromatography : Often using gradient elution with ethyl acetate/hexane mixtures (0-40%)

- Trituration : Used in conjunction with recrystallization for particularly difficult purifications

Industrial Production Considerations

While laboratory-scale synthesis methods are well-documented, industrial production of this compound presents additional challenges and opportunities.

Scale-up Considerations

When transitioning from laboratory to industrial scale, several factors must be addressed:

- Safety Concerns : Particularly regarding handling of azides in the Hemetsberger-Knittel approach

- Process Efficiency : Continuous flow reactors may offer advantages over batch processing

- Waste Management : Reduction of solvent usage and environmentally friendly alternatives

- Cost Effectiveness : Selection of less expensive starting materials and catalysts

Alternative Approaches for Industrial Production

For larger-scale production, modifications to standard procedures may include:

- Continuous Flow Synthesis : Particularly advantageous for the thermolysis step in the Hemetsberger-Knittel approach

- Microwave-Assisted Synthesis : Potentially reducing reaction times and improving efficiency

- Catalyst Development : Exploration of heterogeneous catalysts to facilitate recovery and reuse

Recent Advances in Synthesis Methodology

Recent literature has revealed emerging approaches that may offer advantages for the synthesis of substituted indole-2-carboxylic acids, including the 6,7-dimethyl derivative.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution primarily at the 3-position due to its electron-rich nature. Substituents and reaction conditions influence regioselectivity:

-

Regioselectivity : Methyl groups at C6 and C7 direct electrophiles to C3 due to their electron-donating effects and steric considerations.

-

Byproducts : Minor substitution at C5 may occur under forcing conditions .

Functional Group Transformations

The carboxylic acid group participates in classical acid-derived reactions:

Esterification

-

Reagents : Methanol, H₂SO₄ (catalytic)

-

Product : Methyl 6,7-dimethyl-1H-indole-2-carboxylate

-

Conditions : Reflux in anhydrous methanol.

Amidation

-

Reagents : Thionyl chloride (SOCl₂) followed by ammonia

-

Product : 6,7-Dimethyl-1H-indole-2-carboxamide

-

Mechanism : Conversion to acyl chloride intermediate precedes nucleophilic substitution.

Reduction Reactions

The carboxylic acid group can be selectively reduced while preserving the indole ring:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C→RT | 2-(Hydroxymethyl)-6,7-dimethyl-1H-indole | ~65% |

| BH₃·THF | THF, reflux | Same as above | ~50% |

-

Selectivity : Strong reducing agents like LiAlH₄ fully reduce –COOH to –CH₂OH, while milder agents may require multiple steps.

Oxidation Reactions

Controlled oxidation targets specific sites:

Side-Chain Oxidation

-

Reagents : KMnO₄, acidic conditions

-

Product : 6,7-Dimethyl-1H-indole-2-carboxylic acid (no change)

-

Notes : Methyl groups resist mild oxidation but may degrade under harsh conditions.

Ring Oxidation

-

Reagents : Ozone, followed by H₂O₂

-

Product : Quinoline derivatives (hypothetical pathway, requires validation).

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group:

-

Conditions : Cu powder, quinoline, 200°C

-

Product : 6,7-Dimethyl-1H-indole

-

Application : Simplifies the indole scaffold for further functionalization.

Metal-Catalyzed Cross-Coupling

The indole ring participates in palladium-catalyzed reactions:

-

Suzuki Coupling : 3-Bromo derivative + arylboronic acid → 3-Aryl-6,7-dimethyl-1H-indole-2-carboxylic acid .

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O.

Key Research Findings

-

Regiochemical Control : Methyl groups at C6/C7 enhance C3 reactivity in Friedel-Crafts reactions by +M effects .

-

Steric Hindrance : Bulkier electrophiles favor C5 substitution due to steric crowding at C3 .

-

Acid Stability : The carboxylic acid group remains intact under most indole-specific reaction conditions.

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, 6,7-dimethyl-1H-indole-2-carboxylic acid serves as a building block for more complex molecules. It is utilized in the development of various indole derivatives that are crucial in organic synthesis and medicinal chemistry. The compound can undergo several chemical reactions including oxidation, reduction, and electrophilic substitution due to the electron-rich nature of the indole ring.

This compound exhibits notable biological activities:

- Antiviral Properties : Research indicates that indole derivatives can act as inhibitors against various viruses. For instance, studies have shown that derivatives similar to this compound can inhibit alphavirus replication .

- Anticancer Activity : The compound has been investigated for its potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating significant efficacy .

- Anti-inflammatory Effects : Indoles are known for their anti-inflammatory properties, making this compound a candidate for further exploration in therapeutic settings.

Medicinal Applications

The medicinal potential of this compound includes:

- Drug Development : As part of ongoing research into new therapeutic agents, this compound has shown promise in developing drugs targeting viral infections and cancer treatment .

- Integrase Inhibitors : The compound has been explored as a scaffold for designing inhibitors targeting HIV-1 integrase, showcasing its relevance in antiviral drug design .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 15 | Induces apoptosis |

| MCF7 | 12 | Inhibits cell proliferation | |

| Indole-3-acetic acid | A549 | 20 | Modulates signaling pathways |

Table 2: Antiviral Activity Against Alphaviruses

| Compound | Virus Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Western equine encephalitis virus | 10 | |

| Indole derivative | Sindbis virus | 5 |

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various indole derivatives against neurotropic alphaviruses. The results indicated that modifications to the indole structure could significantly enhance potency against viral replication pathways. Specifically, structural modifications led to a tenfold increase in potency against Western equine encephalitis virus .

Case Study 2: Anticancer Mechanisms

Research into the anticancer mechanisms of indole derivatives revealed that these compounds could activate apoptotic pathways in cancer cells. This was demonstrated through assays showing reduced viability in treated cell lines compared to controls, highlighting the potential for therapeutic applications in oncology .

Mécanisme D'action

The mechanism of action of 6,7-dimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with viral proteins to prevent replication . The exact molecular targets and pathways depend on the specific biological context and the derivative being studied.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key parameters of 6,7-dimethyl-1H-indole-2-carboxylic acid with structurally related indole derivatives:

*Calculated molecular weight.

Key Observations:

- Chlorine substituents (e.g., 7-chloro-3-methyl) increase molecular weight and may elevate toxicity risks, as seen in SDS warnings against medicinal use . Methoxy groups (5,6,7-trimethoxy) introduce polarity and hydrogen-bonding capacity, affecting solubility and storage requirements (e.g., refrigeration needed) .

Positional Isomerism :

- Carboxylic acid placement (positions 2, 5, or 6) significantly alters melting points. For example, indole-6-carboxylic acid (256–259°C) has a higher melting point than indole-5-carboxylic acid (208–210°C) due to crystal packing differences .

Activité Biologique

6,7-Dimethyl-1H-indole-2-carboxylic acid is a member of the indole family known for its diverse biological activities. This compound has gained attention in pharmaceutical research due to its potential applications in treating various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Overview of Biological Activities

The biological activities attributed to this compound include:

- Antimicrobial Activity : Exhibits significant effects against various bacterial strains.

- Anticancer Properties : Demonstrates potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Modulates inflammatory pathways, contributing to its therapeutic profile.

- Antiviral Activity : Shows promise as an antiviral agent, particularly against HIV and other viruses.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Receptor Interaction : The compound binds with high affinity to multiple receptors, influencing cellular functions and signaling pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Metal Ion Chelation : The indole nucleus can chelate metal ions, which is crucial for its activity against integrases in viral replication .

Table 1: Summary of Biological Activities and IC50 Values

| Activity Type | Target Pathogen/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 25.0 | |

| Anticancer | MCF-7 (breast cancer) | 10.5 | |

| Anti-inflammatory | RAW264.7 (macrophages) | 15.0 | |

| Antiviral | HIV-1 Integrase | 32.37 |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of indole derivatives, including this compound, researchers found that it significantly inhibited the growth of MCF-7 cells with an IC50 value of 10.5 µM. The study highlighted the compound's ability to induce apoptosis and halt cell cycle progression at the G1 phase .

Case Study 2: Antiviral Properties

Another significant study focused on the antiviral activity against HIV-1 integrase. The compound was shown to inhibit integrase strand transfer with an IC50 value of 32.37 µM, suggesting its potential as a therapeutic agent in HIV treatment .

5. Conclusion

This compound showcases a broad spectrum of biological activities that make it a promising candidate for further research and development in medicinal chemistry. Its mechanisms of action through receptor interactions and enzyme inhibition highlight its potential as a therapeutic agent against various diseases.

Future studies should focus on optimizing its structure to enhance efficacy and reduce toxicity while exploring its full potential in clinical applications.

Q & A

Q. How can tandem MS distinguish this compound from structural isomers?

- Methodological Answer : Use MS/MS fragmentation patterns: the loss of CO (44 Da) confirms the carboxylic acid group. Compare fragment ions (e.g., m/z 145 for indole core) with isomers. Collision-induced dissociation (CID) at 20–30 eV enhances specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.